2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-4-3-5-11(14(9)15(18)19)12-8-10(16(20)21-2)6-7-13(12)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQRADWCZDXJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691964 | |
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-52-9 | |
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxycarbonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-methoxycarbonylbenzeneboronic acid
Comparison: 2-(2-Chloro-5-methoxycarbonylphenyl)-6-methylbenzoic acid is unique due to the presence of both a chloro and a methoxycarbonyl group on the aromatic ring, which can significantly influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
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